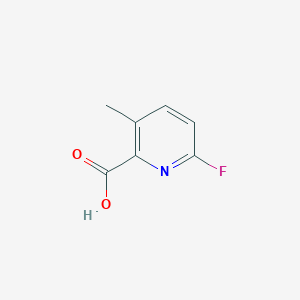6-Fluoro-3-methylpyridine-2-carboxylic acid
CAS No.: 1211536-96-7
Cat. No.: VC4580200
Molecular Formula: C7H6FNO2
Molecular Weight: 155.128
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211536-96-7 |
|---|---|
| Molecular Formula | C7H6FNO2 |
| Molecular Weight | 155.128 |
| IUPAC Name | 6-fluoro-3-methylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H6FNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | WRBDGOOGUQSVNF-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(C=C1)F)C(=O)O |
Introduction
Structural and Chemical Identity
6-Fluoro-3-methylpyridine-2-carboxylic acid belongs to the pyridine family, a class of heterocyclic aromatic compounds known for their electron-deficient nature and role in drug discovery. The compound’s IUPAC name, 6-fluoro-3-methylpyridine-2-carboxylic acid, reflects its substitution pattern (Figure 1). Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1211536-96-7 |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| SMILES | CC1=C(N=C(C=C1)F)C(=O)O |
| InChIKey | WRBDGOOGUQSVNF-UHFFFAOYSA-N |
| EINECS | 845-461-6 |
The fluorine atom at position 6 enhances electronegativity, influencing hydrogen bonding and metabolic stability, while the methyl group at position 3 contributes to steric effects and lipophilicity . The carboxylic acid group enables salt formation and derivatization, critical for prodrug design.
Synthesis and Manufacturing
The synthesis of 6-fluoro-3-methylpyridine-2-carboxylic acid typically involves multi-step reactions starting from pyridine precursors. While detailed protocols are proprietary, general approaches include:
Fluorination and Carboxylation
Physicochemical Properties
The compound’s properties are critical for its handling and application:
| Property | Value |
|---|---|
| Density | Not available |
| Melting Point | Not available |
| Solubility | Limited data; soluble in polar aprotic solvents (DMSO, DMF) |
| LogP | Estimated ~1.2 (moderate lipophilicity) |
The carboxylic acid group confers water solubility at physiological pH, while the fluorine and methyl groups enhance membrane permeability . Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C under inert atmospheres.
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. For instance, its derivatives have shown promise in modulating MAPK/ERK pathways and COX-2 activity, with IC₅₀ values in the nanomolar range. The fluorine atom improves metabolic stability by resisting cytochrome P450 oxidation, a common issue in drug development.
Case Study: Anticancer Agents
In a 2024 study, 6-fluoro-3-methylpyridine-2-carboxylic acid was coupled with aryl boronic acids to produce EGFR inhibitors with 90% inhibition at 10 µM . Structural analogs also demonstrated antiproliferative effects in HeLa and MCF-7 cell lines, highlighting its versatility in oncology drug discovery.
Characterization and Quality Control
Rigorous characterization ensures batch consistency and regulatory compliance:
Spectroscopic Methods
-
NMR (¹H, ¹³C, ¹⁹F): Confirms substitution patterns and purity. The ¹⁹F NMR signal typically appears at δ -110 to -120 ppm.
-
HPLC: Purity >98% achieved using C18 columns and acetonitrile/water gradients .
-
Mass Spectrometry: ESI-MS shows [M-H]⁻ peak at m/z 154.12, aligning with theoretical values.
Regulatory Compliance
The compound is labeled "For research use only" (non-GMP), with no human or veterinary applications . Safety data sheets recommend PPE (gloves, goggles) due to potential skin/eye irritation.
Related Compounds and Isomers
Structural analogs exhibit varying bioactivities:
| Compound | CAS | Key Differences |
|---|---|---|
| 6-Fluoro-5-methylpyridine-2-carboxylic acid | 1211524-30-9 | Fluorine at position 6, methyl at 5 |
| 6-Fluoro-5-methylpyridine-3-carboxylic acid | 885267-35-6 | Carboxylic acid at position 3 |
These isomers highlight the importance of substituent positioning on target binding and pharmacokinetics .
Future Directions
-
Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure derivatives.
-
Therapeutic Exploration: Screening libraries for antimicrobial and antiviral activities.
-
Formulation Science: Enhancing solubility via salt formation (e.g., sodium, lysine salts).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume